N-(4-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-(4-Methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring:
- A thieno[3,2-d]pyrimidin-4-one core, which is a fused bicyclic system combining thiophene and pyrimidine rings.
- A piperidine-3-carboxamide moiety at position 2 of the core, linked to a 4-methoxybenzyl group via the amide nitrogen.
- A phenyl substituent at position 7 of the thienopyrimidine ring.
The 4-methoxybenzyl group may enhance solubility, while the phenyl substituent could influence steric interactions with target proteins.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-33-20-11-9-17(10-12-20)14-27-24(31)19-8-5-13-30(15-19)26-28-22-21(18-6-3-2-4-7-18)16-34-23(22)25(32)29-26/h2-4,6-7,9-12,16,19H,5,8,13-15H2,1H3,(H,27,31)(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFLVCUWWXXNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for various biological activities. The presence of the piperidine moiety and the methoxybenzyl group contributes to its unique properties. The following table summarizes key structural features:
| Component | Description |
|---|---|
| Core Structure | Thieno[3,2-d]pyrimidine |
| Substituents | 4-Methoxybenzyl, phenyl, carboxamide |
| Molecular Formula | C20H22N4O3S |
| Molecular Weight | 382.48 g/mol |
Antibacterial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antibacterial properties. A study on related compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the inhibition of bacterial enzymes or disruption of cellular processes.
Anticancer Activity
Thienopyrimidines have also been investigated for their anticancer potential. The structure-activity relationship studies suggest that modifications on the thieno[3,2-d]pyrimidine scaffold can enhance cytotoxicity against cancer cell lines. For instance, derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction .
Enzyme Inhibition
The compound is hypothesized to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In a related study, compounds with similar structures displayed strong inhibitory effects on AChE with IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A synthesized derivative of thienopyrimidine was tested against a panel of bacterial strains. Results indicated an IC50 value of 2.14 µM against Bacillus subtilis, showcasing its potential as a lead compound for antibiotic development .
- Cytotoxicity Testing : In vitro studies on cancer cell lines revealed that modifications to the thieno[3,2-d]pyrimidine structure could lead to enhanced cytotoxic effects, with some derivatives achieving over 80% cell death at concentrations below 10 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors include:
- Substituent Positioning : The placement of methoxy and phenyl groups can significantly affect binding affinity to biological targets.
- Ring Modifications : Alterations in the thienopyrimidine ring system can enhance or diminish biological activity.
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methoxy group at para position | Increased lipophilicity and binding affinity |
| Phenyl substitution | Enhanced cytotoxicity against cancer cells |
| Piperidine moiety | Improved enzyme inhibition potential |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thieno[3,2-d]Pyrimidine Derivatives
N-(2,4-Difluorobenzyl)-1-[7-(3-Methylphenyl)-4-Oxo-1,4-Dihydrothieno[3,2-d]Pyrimidin-2-yl]-4-Piperidinecarboxamide
- Core: Identical thieno[3,2-d]pyrimidin-4-one.
- Key Differences: Benzyl Substituent: 2,4-Difluorobenzyl vs. 4-methoxybenzyl. Position 7 Substituent: 3-Methylphenyl vs. phenyl. The methyl group may increase hydrophobicity and steric bulk, affecting target binding.
- Implications : The difluorobenzyl group might improve selectivity for hydrophobic binding pockets, while the methylphenyl could alter pharmacokinetics.
3-Amino-5-Methyl-4-Oxo-N-Phenyl-2-Thioxo-1,2,3,4-Tetrahydrothieno[2,3-d]Pyrimidine-6-Carboxamide
- Core: Thieno[2,3-d]pyrimidine (positional isomer of the target compound).
- Key Differences :
- Oxo/Thioxo Groups : A thioxo group at position 2 replaces the oxo group, altering hydrogen-bonding capacity.
- Substituents : A phenyl group at position 6 and a methyl group at position 3.
- Implications: The thieno[2,3-d] scaffold and thioxo group may reduce planarity, impacting DNA intercalation or enzyme inhibition.
Piperidine-Carboxamide Derivatives
4-(4-Bromo-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-yl)-N-(3,4-Dimethoxyphenyl)Piperidine-1-Carboxamide
- Core: Benzodiazol-2-one instead of thienopyrimidinone.
- Dimethoxyphenyl Group: Enhances electron-donating effects compared to 4-methoxybenzyl.
- Implications: The benzodiazole core may target different enzymes (e.g., proteases or phosphatases) compared to thienopyrimidines.
4-Methoxybenzyl 3-((3-(4-(3-Acetamidophenyl)Piperidin-1-yl)Propyl)Carbamoyl)-4-(3,4-Difluorophenyl)-6-(Methoxymethyl)-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
- Core: Tetrahydropyrimidine-5-carboxylate, distinct from the fused thienopyrimidine.
- Key Similarities: 4-Methoxybenzyl Group: Shared with the target compound, suggesting a role in solubility or transport.
- Implications : The carboxylate ester and methoxymethyl groups may increase polarity, altering bioavailability.
Pyrimido[4,5-d]Pyrimidinone Derivatives
N-(3-(2-((2-Methoxy-4-(4-Methylpiperazin-1-yl)Phenyl)Amino)-5-Oxo-8,9-Dihydro-5H-Dipyrimido[1,2-a:4',5'-d]Pyrimidin-11(7H)-yl)Phenyl)Acrylamide
- Core: Pyrimido[4,5-d]pyrimidinone, a tricyclic system.
- Key Differences :
- Acrylamide Linker : Introduces electrophilic reactivity for covalent binding.
- 4-Methylpiperazine : Enhances basicity and solubility compared to the target’s piperidine-carboxamide.
- Implications : The tricyclic core and acrylamide group suggest kinase or protease inhibition mechanisms distinct from the target compound.
Comparative Data Table
Research Findings and Implications
- Substituent Effects :
- Core Modifications: Thieno[3,2-d]pyrimidinones exhibit greater planarity than benzodiazoles, favoring intercalation or ATP-binding pocket interactions .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (e.g., acetic acid/n-butanol-mediated cyclization), but yields and purity depend on substituent reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
